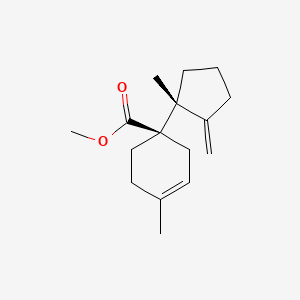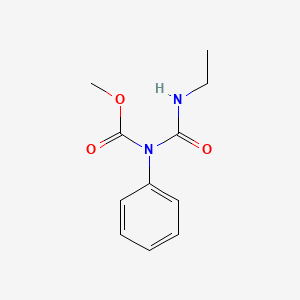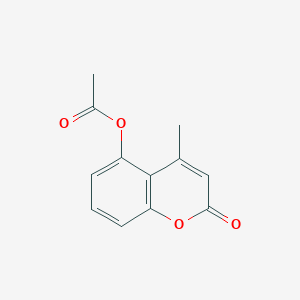
4-Methyl-2-oxo-2H-1-benzopyran-5-yl acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Methyl-2-oxo-2H-1-benzopyran-5-yl acetate is a derivative of coumarin, a class of compounds known for their diverse biological activities and applications in various fields. Coumarins are naturally occurring lactones first derived from Tonka beans in 1820 . They are valuable oxygen-containing heterocycles widely found in nature and have been used as herbal medicines since early ages .
Vorbereitungsmethoden
The synthesis of 4-Methyl-2-oxo-2H-1-benzopyran-5-yl acetate can be achieved through various methods. One common synthetic route involves the alkylation reaction of 7-hydroxy-4-methyl coumarin with propargyl bromide in dry acetone and anhydrous potassium carbonate at 50°C . Another method includes the Knoevenagel condensation of 2-hydroxybenzaldehyde with diethyl malonate, catalyzed by different catalysts . Industrial production methods often involve the use of green solvents and catalysts to ensure environmentally friendly processes .
Analyse Chemischer Reaktionen
4-Methyl-2-oxo-2H-1-benzopyran-5-yl acetate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include piperidine, N,N-dialkyl substituted cyano acetamides, and sodium azides . Major products formed from these reactions include novel 8-substituted-7-hydroxy coumarin derivatives and other biologically active compounds .
Wissenschaftliche Forschungsanwendungen
4-Methyl-2-oxo-2H-1-benzopyran-5-yl acetate has numerous scientific research applications. In chemistry, it is used as a precursor for the synthesis of various heterocyclic compounds . In biology and medicine, it has been studied for its anticancer, antimicrobial, and anti-inflammatory properties . Additionally, it is used in the development of novel drugs and as a fragrance in the perfume industry .
Wirkmechanismus
The mechanism of action of 4-Methyl-2-oxo-2H-1-benzopyran-5-yl acetate involves its interaction with various molecular targets and pathways. It has been shown to inhibit the proliferation of human malignant cell lines and demonstrate activity against several types of animal tumors . The compound’s effects are believed to be due to its metabolites, such as 7-hydroxycoumarin . It also exhibits significant anticancer activity through mechanisms including inhibition of carbonic anhydrase, inhibition of microtubule polymerization, and regulation of reactive oxygen species .
Vergleich Mit ähnlichen Verbindungen
4-Methyl-2-oxo-2H-1-benzopyran-5-yl acetate can be compared with other similar compounds, such as 4-Oxo-4H-1-benzopyran-2-carboxylic acid and 7-Hydroxy-2-methyl-4-oxo-4H-1-benzopyran-5-carboxylic acid . These compounds share similar structural features but differ in their biological activities and applications. For example, 4-Oxo-4H-1-benzopyran-2-carboxylic acid has been investigated for its nasal absorption properties, while 7-Hydroxy-2-methyl-4-oxo-4H-1-benzopyran-5-carboxylic acid is known for its glycoside derivatives .
Eigenschaften
CAS-Nummer |
108170-46-3 |
|---|---|
Molekularformel |
C12H10O4 |
Molekulargewicht |
218.20 g/mol |
IUPAC-Name |
(4-methyl-2-oxochromen-5-yl) acetate |
InChI |
InChI=1S/C12H10O4/c1-7-6-11(14)16-10-5-3-4-9(12(7)10)15-8(2)13/h3-6H,1-2H3 |
InChI-Schlüssel |
HCZZEOKDVUBSLA-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=O)OC2=C1C(=CC=C2)OC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


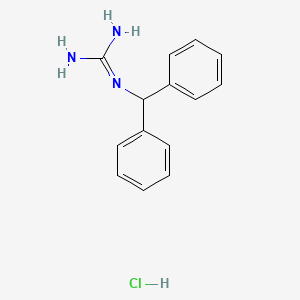
![1-Iodo-2-{[2-(methylsulfanyl)ethyl]sulfanyl}benzene](/img/structure/B14333127.png)
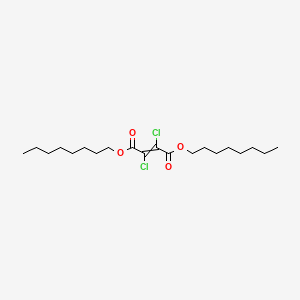
![5-nitro-4-[4-[(5-nitro-1H-imidazol-4-yl)sulfanyl]butylsulfanyl]-1H-imidazole](/img/structure/B14333138.png)
![N,N'-[Oxydi(4,1-phenylene)]bis(1,1,1-trimethyl-N-phenylsilanamine)](/img/structure/B14333139.png)
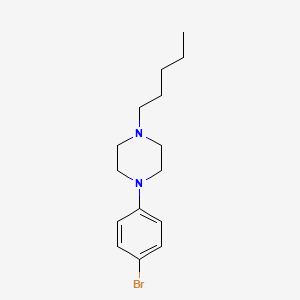
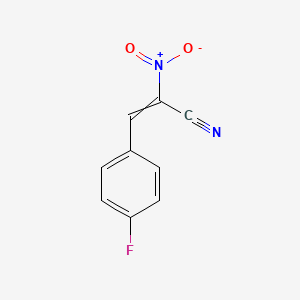
![2-[(E)-(4-Nitrophenyl)diazenyl]-3H-pyrrole](/img/structure/B14333158.png)
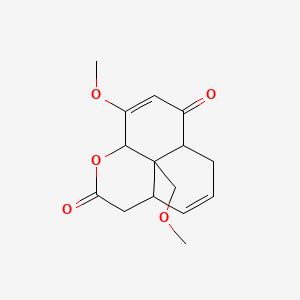
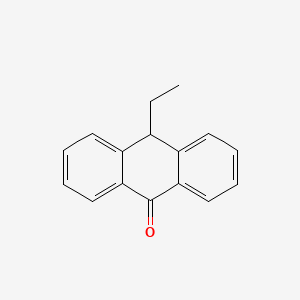
![1,4-Dithiaspiro[4.5]decane, 8-phenyl-](/img/structure/B14333185.png)

